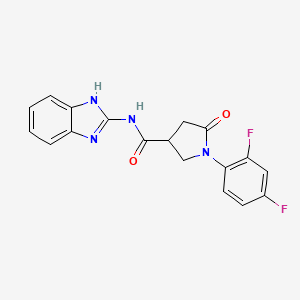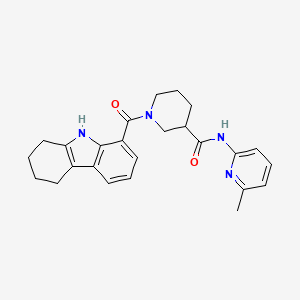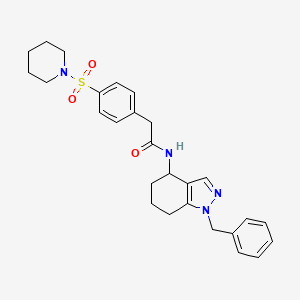
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of PARP, which is an enzyme involved in DNA repair mechanisms. By inhibiting PARP, N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can induce DNA damage and cell death in cancer cells. In neurodegenerative diseases, PARP inhibition has been shown to reduce oxidative stress and inflammation, which are major contributors to the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide are primarily related to its inhibition of PARP. In cancer cells, PARP inhibition can induce DNA damage and cell death, leading to the suppression of tumor growth. In neurodegenerative diseases, PARP inhibition can reduce oxidative stress and inflammation, which are major contributors to the progression of these diseases.
実験室実験の利点と制限
The advantages of using N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments include its potent PARP inhibitory activity and its potential applications in various fields of scientific research. However, there are also limitations to its use, such as its high cost and potential toxicity.
将来の方向性
There are several future directions for the study of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of its potential applications in other fields of scientific research, such as the treatment of autoimmune diseases and viral infections. Additionally, further studies are needed to investigate the potential toxicity of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide and to develop strategies to minimize its adverse effects.
合成法
The synthesis of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions. The first step is the synthesis of 2-(2,4-difluorophenyl)-1H-benzo[d]imidazole, which is then reacted with ethyl 2-oxo-4-phenylbutyrate to produce N-ethyl-2-(2,4-difluorophenyl)-1H-benzo[d]imidazole-5-carboxamide. The final step involves the reaction of N-ethyl-2-(2,4-difluorophenyl)-1H-benzo[d]imidazole-5-carboxamide with 3-(dimethylamino)propionyl chloride to form N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in patients with BRCA mutations. N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-11-5-6-15(12(20)8-11)24-9-10(7-16(24)25)17(26)23-18-21-13-3-1-2-4-14(13)22-18/h1-6,8,10H,7,9H2,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXLBJJEQQPFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)
![2-pyridin-3-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551355.png)
![8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline](/img/structure/B7551362.png)
![2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7551371.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7551380.png)

![2-Methyl-4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one](/img/structure/B7551393.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551399.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7551402.png)
![N-methyl-4-[[methyl-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]amino]methyl]benzamide](/img/structure/B7551409.png)